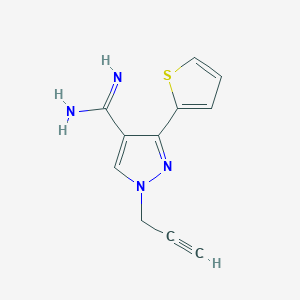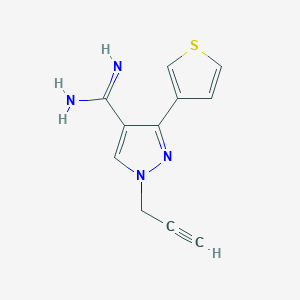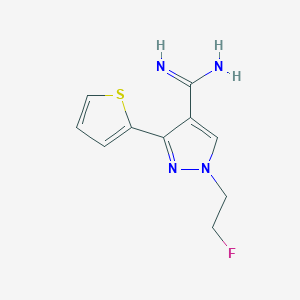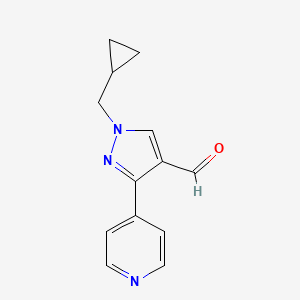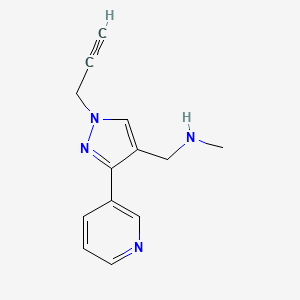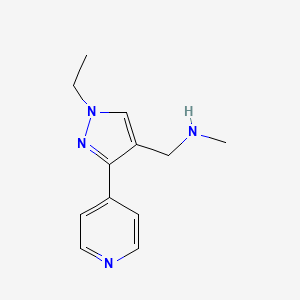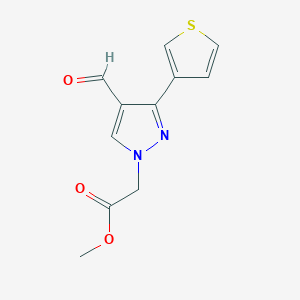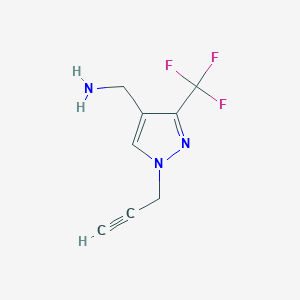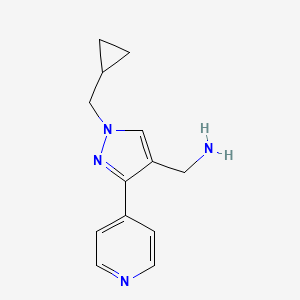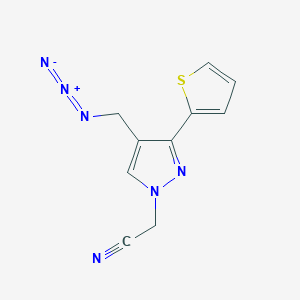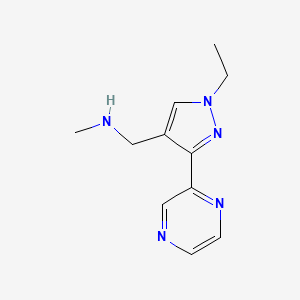
1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of the difluoromethyl group and the pyridin-2-yl group could potentially give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole and pyridine rings, and the presence of the difluoromethyl group. The electron-withdrawing nature of the difluoromethyl group could influence the electronic distribution in the molecule .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring is susceptible to electrophilic substitution reactions, while the difluoromethyl group could potentially undergo various reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
The novel synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine at ambient temperature offers a pathway to synthesize related compounds efficiently. This process, utilizing a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, highlights the potential for creating diverse compounds within this chemical class for various applications, including materials science and organic electronics Diana Becerra, J. Cobo, Juan C Castillo, 2021.
Photophysical Properties and OLEDs
The study of Pt(II) complexes featuring pyridinyl pyrazolate chelates underscores their significance in organic electronics, particularly for OLEDs. These complexes exhibit mechanoluminescence and concentration-dependent photoluminescence, highlighting their utility in creating advanced optoelectronic devices. The ability to fabricate white OLED devices using these phosphors demonstrates the material's potential in enhancing the performance and efficiency of lighting and display technologies Li-min Huang et al., 2013.
Luminescent Lanthanide Compounds
The coordination chemistry of 2,6-bis(pyrazolyl)pyridines offers insights into their application in developing luminescent lanthanide compounds for biological sensing. These compounds' unique luminescent properties can be tailored for specific sensing applications, showcasing the versatility of this chemical framework in creating sensitive and selective probes for biomedical research M. Halcrow, 2005.
Proton Transfer Studies
Investigating the proton transfer in 2-(1H-pyrazol-5-yl)pyridines reveals their potential in studying photophysical processes. The ability of these compounds to undergo different types of proton transfers upon excitation offers a model system for understanding reaction dynamics in more complex biological and chemical systems, which could lead to the development of novel photonic materials and sensors V. Vetokhina et al., 2012.
Antimicrobial Activity
Synthesis and evaluation of heterocyclic Schiff bases, including pyridine derivatives, demonstrate their potential as antimicrobial agents. The development of new compounds with high antimicrobial activity can contribute to the ongoing search for novel therapeutics to combat resistant microbial strains, underscoring the importance of this chemical framework in medicinal chemistry Satyender Kumar et al., 2012.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-14-7-8-6-10(16-17(8)11(12)13)9-4-2-3-5-15-9/h2-6,11,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUDQJUQLYCDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



